molecular formula C13H12N2O3S B4237848 N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B4237848
M. Wt: 276.31 g/mol
InChI Key: HCDXIUCVVSHBKA-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a thiazole ring and a benzodioxepine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the formation of the thiazole ring followed by the construction of the benzodioxepine moiety. One common method involves the reaction of a substituted benzaldehyde with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with a dihydroxybenzene derivative to form the benzodioxepine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzodioxepine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: As a component in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the benzodioxepine moiety can interact with cell membranes and receptors, modulating their function. These interactions can lead to various biological effects such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Tiazofurin: An anticancer drug with a thiazole ring.

Uniqueness

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to the presence of both the thiazole and benzodioxepine moieties, which confer distinct chemical and biological properties

Biological Activity

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring and a benzodioxepine moiety. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 250.32 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound generally involves multi-step reactions that include:

  • Formation of the Benzodioxepine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Thiazole Incorporation : The thiazole moiety is introduced via nucleophilic substitution or cyclization methods involving thioamide derivatives.

Antimicrobial Activity

Research indicates that derivatives of benzodioxepines exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains and fungi.

Compound Activity Reference
N-(1,3-thiazol-2-yl)-3,4-dihydro...Antibacterial
Benzodioxepine DerivativesAntifungal

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Cardiovascular Effects

Some derivatives have shown vasorelaxant activity and the ability to reduce heart rate in animal models. These effects are attributed to the modulation of calcium channels and other cardiovascular pathways.

The biological activity of this compound is believed to involve:

  • Receptor Interaction : The compound may bind to specific receptors or enzymes involved in various biological pathways.
  • Signal Transduction Modulation : By influencing signal transduction pathways, it can alter cellular responses related to inflammation and microbial resistance.

Case Studies

Several studies highlight the effectiveness of this compound in various biological assays:

  • A study demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Another investigation reported its potential as an anti-inflammatory agent in models of acute inflammation.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-12(15-13-14-4-7-19-13)9-2-3-10-11(8-9)18-6-1-5-17-10/h2-4,7-8H,1,5-6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDXIUCVVSHBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=NC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Reactant of Route 6
N-(1,3-thiazol-2-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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